4-Bromo-1-isobutyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-isobutyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H12BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isobutyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between 4-bromo-1H-pyrazole and isobutylamine under controlled conditions can yield the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. The process would include the purification of the crude product through techniques such as flash chromatography, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isobutyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify its structure.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-1-isobutyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various organic compounds and materials .
Mechanism of Action
The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler derivative with similar reactivity.
1-Isobutyl-1H-pyrazol-3-amine: Lacks the bromine atom but shares the pyrazole core.
3,5-Dibromo-1H-pyrazole: Contains additional bromine atoms, leading to different reactivity.
Uniqueness
4-Bromo-1-isobutyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12BrN3 |
---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
ARJSZAQQJXTWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.